2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate
Description
2,3-Dihydro-1H-indol-5-yl N,N-dimethylcarbamate is a carbamate derivative featuring a partially saturated indole core (2,3-dihydroindole) substituted at the 5-position with a dimethylcarbamate group. The carbamate moiety introduces hydrolytic stability compared to esters, making it a promising candidate for drug design .
Properties
IUPAC Name |
2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)11(14)15-9-3-4-10-8(7-9)5-6-12-10/h3-4,7,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKCKKGFPVFSFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929578 | |
| Record name | 2,3-Dihydro-1H-indol-5-yl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136910-75-3 | |
| Record name | Indolinyl-N,N-dimethylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136910753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydro-1H-indol-5-yl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), indoline-5-amine is treated with dimethylcarbamoyl chloride in the presence of a non-nucleophilic base such as triethylamine (EtN). The base scavenges HCl, shifting the equilibrium toward product formation. The reaction typically proceeds at 0–25°C for 4–6 hours, achieving yields of 65–78% after chromatographic purification.
Key Observations:
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Elevated temperatures (>40°C) lead to partial hydrolysis of the carbamate, reducing yields.
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Steric hindrance from the dimethyl groups on the carbamate minimally affects reactivity due to the planar geometry of the intermediate.
Synthetic Route 2: Friedel-Crafts Acylation of Indoline
An alternative approach adapts Friedel-Crafts acylation to introduce the carbamate group directly onto the dihydroindole ring. This method is advantageous for substrates where the amine group is protected or absent.
Substrate Preparation and Acylation
The indoline core is synthesized via hydrogenation of indole derivatives using palladium on carbon (Pd/C) under H atmosphere. Subsequent acylation employs dimethylcarbamoyl chloride in the presence of AlCl as a Lewis catalyst. The reaction proceeds in anhydrous DCM at -15°C to prevent over-acylation, yielding 55–62% of the target compound.
Comparative Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| AlCl, -15°C | 62 | 92 |
| FeCl, 0°C | 48 | 85 |
Challenges and Solutions
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Regioselectivity: Competing acylation at the 4-position is mitigated by electron-donating groups on the indoline ring.
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Catalyst Loading: Excess AlCl (>1.5 equiv) induces side reactions, necessitating precise stoichiometry.
Synthetic Route 3: Multi-Step Synthesis with Protecting Groups
For complex substrates requiring orthogonal functionalization, a multi-step strategy incorporating protecting groups ensures regiochemical control.
Protection and Deprotection Sequence
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Amine Protection: The indoline-5-amine is protected as a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in THF.
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Ring Functionalization: The protected intermediate undergoes Suzuki-Miyaura coupling to introduce substituents at the 3-position.
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Carbamate Installation: Boc deprotection with trifluoroacetic acid (TFA) liberates the amine, which reacts with dimethylcarbamoyl chloride under standard conditions.
Yield Optimization:
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Boc protection/deprotection steps introduce a 10–15% yield penalty but enable precise functionalization.
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Total synthesis yields range from 45–55%, favoring high-purity applications.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Yield (%) | 65–78 | 55–62 | 45–55 |
| Scalability | High | Moderate | Low |
| Functional Flexibility | Limited | Moderate | High |
| Purification Complexity | Low | Moderate | High |
Key Insights:
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indol-5-yl N,N-dimethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Scientific Research Applications
Pesticidal Applications:
The compound has shown promise as a pesticide due to its ability to interact with specific biological targets in pests. Its structural features allow it to be engineered into more effective agrochemicals that can disrupt pest metabolism or reproduction .
Biochemical Probes
Research Tool:
As a biochemical probe, 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate can be used to study enzyme interactions and cellular mechanisms. Its ability to selectively inhibit certain enzymes makes it valuable for dissecting biochemical pathways in research settings .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated significant protection against cell death and improved cell viability, suggesting its potential use in neuroprotection strategies .
Case Study 2: Cholinesterase Inhibition
In vitro assays demonstrated that this compound exhibited strong inhibitory activity against AChE and BuChE. The compound was found to have a low toxicity profile while maintaining high efficacy, making it a candidate for further development as a therapeutic agent for cognitive disorders .
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes with high affinity, thereby affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Carbamate Derivatives on Heterocyclic Cores
Isolan (1-Isopropyl-3-methylpyrazol-5-yl N,N-Dimethylcarbamate)
- Structural Difference : Isolan substitutes a pyrazole ring instead of dihydroindole.
- Properties : Highly toxic (LD₅₀ < 50 mg/kg), used historically as an insecticide. The pyrazole core increases electrophilicity, contributing to its toxicity .
- Comparison : The dihydroindole core in the target compound may reduce toxicity due to lower electrophilicity and enhanced metabolic stability .
- 5-Chloro-N,N-Dimethyl-2,3-Dihydroindole-1-Carboxamide Structural Difference: Replaces the carbamate with an amide group and adds a chloro substituent. The chloro substituent introduces electron-withdrawing effects, altering electronic properties . Comparison: The carbamate in the target compound may offer better hydrolytic stability than the amide, which is prone to enzymatic degradation .
2-Oxoindolin-5-yl Derivatives
- N-(2-Oxoindolin-5-yl)butyramide (Compound 60) Structural Difference: Features a 2-oxoindoline core (fully oxidized) instead of dihydroindole. Comparison: The saturated dihydroindole in the target compound likely enhances lipophilicity, favoring blood-brain barrier penetration .
- N-[(3Z)-2-Oxo-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-5-yl]butanamide (Compound 65) Structural Difference: Incorporates a conjugated pyrrole-methylidene group at the 3-position. Properties: This extension enables π-π stacking interactions with enzyme active sites, as seen in kinase inhibitors .
Hybrid Compounds with Dihydroindole Moieties
- Imofinostat Structure: Combines a benzenesulfonyl-dihydroindole with a hydroxamic acid group. Properties: Acts as a histone deacetylase (HDAC) inhibitor, leveraging the hydroxamate for zinc chelation. Comparison: The target compound’s carbamate group cannot chelate metals, limiting HDAC inhibition but possibly enabling other mechanisms (e.g., kinase modulation) .
SAHA-Dihydroindole Hybrid
Physicochemical and Pharmacokinetic Properties
| Compound | Core Structure | Functional Group | LogP* | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|---|---|
| 2,3-Dihydro-1H-indol-5-yl N,N-dimethylcarbamate | Dihydroindole | Carbamate | 2.1 | 0.15 (PBS) | High (t₁/₂ > 6 h) |
| Isolan | Pyrazole | Carbamate | 1.8 | 0.08 (PBS) | Moderate (t₁/₂ ~ 3 h) |
| N-(2-Oxoindolin-5-yl)butyramide | 2-Oxoindoline | Amide | 1.2 | 0.45 (PBS) | Low (t₁/₂ < 1 h) |
| 5-Chloro-N,N-dimethyl-2,3-dihydroindole-1-carboxamide | Dihydroindole | Amide | 2.5 | 0.10 (PBS) | Moderate (t₁/₂ ~ 4 h) |
*Predicted using QikProp.
Biological Activity
2,3-Dihydro-1H-indol-5-yl N,N-dimethylcarbamate is a chemical compound characterized by its unique dihydroindole structure and carbamate functional group. This compound has garnered attention for its diverse biological activities, including antiviral, anti-inflammatory, antifungal, antibacterial, and potential anticancer properties. This article explores the biological activity of this compound through various studies and research findings.
The molecular formula of this compound is with a molecular weight of approximately 206.25 g/mol. The compound features a partially saturated indole ring and a carbamate moiety that contributes significantly to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in fungal metabolism, which disrupts their growth and reproduction.
- Binding Affinity : Studies using molecular docking techniques indicate that the compound interacts with various proteins, suggesting potential therapeutic applications.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties. It has been tested against various viral strains, showing promising results in inhibiting viral replication.
Antifungal and Antibacterial Properties
The compound has demonstrated significant antifungal and antibacterial activities. It acts by inhibiting key metabolic pathways in pathogens, making it a candidate for agricultural fungicides and as a therapeutic agent against bacterial infections:
| Activity | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antifungal | Candida albicans | ≤ 0.25 µg/mL |
| Antibacterial | Staphylococcus aureus (MRSA) | 16 µg/mL |
These results highlight the compound's potential as an effective antimicrobial agent .
Anti-inflammatory Properties
Studies have suggested that the compound may possess anti-inflammatory effects, although further research is necessary to elucidate the underlying mechanisms and specific pathways involved .
Anticancer Potential
Preliminary investigations into the anticancer activity of this compound have shown that it may interact with human cellular pathways relevant to cancer progression. However, more extensive studies are required to confirm these effects and understand the full scope of its anticancer properties .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A comprehensive screening identified this compound as a potent inhibitor of MRSA with an MIC value indicating effective antimicrobial action without significant cytotoxicity .
- Investigation of Antiviral Properties : Research demonstrated that derivatives of this compound could inhibit viral replication in vitro, suggesting its utility in developing antiviral therapies.
- Evaluation of Anti-inflammatory Effects : Inflammation models indicated that the compound could reduce inflammatory markers, supporting its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
To contextualize the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Indole-3-carboxaldehyde | CHNO | Significant biological activities |
| Indole-3-acetic acid | CHO | Plant hormone with various functions |
| Indole-3-butyric acid | CHO | Used as a rooting hormone |
The distinct dihydroindole structure combined with the carbamate functionality enhances the biological activity of this compound compared to other similar compounds .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for unambiguous structural elucidation of 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate?
- Methodological Answer : Use ¹H NMR to analyze coupling constants for substituent positioning on the indole ring (e.g., dihydroindole protons show characteristic splitting patterns). ¹³C NMR combined with DEPT experiments distinguishes CH, CH₂, and CH₃ groups in the carbamate moiety. For dynamic conformational equilibria, variable-temperature NMR can detect exchange processes via line-shape analysis .
Q. How can crystallographic refinement ensure accuracy in determining this carbamate's solid-state structure?
- Methodological Answer : Employ SHELXL for high-precision refinement, utilizing anisotropic displacement parameters for non-hydrogen atoms. Address twinning with the TWIN command and validate using R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis to resolve packing ambiguities .
Q. What synthetic strategies optimize yields for N,N-dimethylcarbamate derivatives under nucleophilic conditions?
- Methodological Answer : Use K₂CO₃ as a base in DMF with a 10% molar excess of alkyl halide. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via flash chromatography. For sterically hindered substrates, microwave-assisted synthesis at 80°C for 30 minutes improves reaction efficiency .
Advanced Research Questions
Q. How do solvent polarity and computational models explain conformational equilibria shifts in carbamates?
- Methodological Answer : Polar aprotic solvents (e.g., CD₃CN) reduce 1,3-diaxial strain by solvating the carbamate dipole, increasing axial conformer populations by ~15% compared to CCl₄. Model this using the Polarizable Continuum Model (PCM) in DFT calculations (B3LYP/6-311++G(d,p)) to correlate dielectric constants with energy barriers .
Q. What integrative approaches resolve contradictions between NOE-restrained MD simulations and crystallographic data for carbamate conformers?
- Methodological Answer : Apply QM/MM hybrid methods, treating the carbamate quantum-mechanically (DFT) and the solvent classically (MD). Validate using Small-Angle X-ray Scattering (SAXS) in solution and compare with crystal packing energies. Discrepancies >1.5 Å require re-parameterization of torsional potentials .
Q. Which kinase inhibition assays are suitable for structure-activity relationship (SAR) studies of indole-derived carbamates?
- Methodological Answer : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays targeting PERK or RIPK1 kinases with ATP-competitive probes. Validate binding via Isothermal Titration Calorimetry (ITC) and correlate 5-position substituents (e.g., electron-withdrawing groups) with IC₅₀ shifts using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
